molecular formula C8H5BrIN B2450636 7-Bromo-2-iodo-1H-indole CAS No. 1904650-74-3

7-Bromo-2-iodo-1H-indole

Cat. No.: B2450636
CAS No.: 1904650-74-3
M. Wt: 321.943
InChI Key: HSIFRLVGQZXPPU-UHFFFAOYSA-N
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Description

7-Bromo-2-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 7th and 2nd positions of the indole ring, respectively. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities and their presence in various natural products and pharmaceuticals .

Mechanism of Action

Target of Action

7-Bromo-2-iodo-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular functions . The compound’s aromatic nature allows it to readily undergo electrophilic substitution, similar to the benzene ring . This property enables it to interact effectively with its targets .

Biochemical Pathways

This compound affects various biochemical pathways. Indole derivatives, in general, have been found to influence a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

The result of the action of this compound at the molecular and cellular level is likely to be varied due to its potential to influence multiple biological activities . Depending on the specific targets and pathways involved, the compound may exhibit a range of effects, from antiviral to anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-iodo-1H-indole typically involves halogenation reactions. One common method is the sequential halogenation of indole. Initially, indole undergoes bromination at the 7th position using bromine or a brominating agent like N-bromosuccinimide. Subsequently, the brominated indole is subjected to iodination at the 2nd position using iodine or an iodinating agent such as iodine monochloride .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced forms of the indole ring or substituents.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

7-Bromo-2-iodo-1H-indole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Uniqueness: 7-Bromo-2-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

7-bromo-2-iodo-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIFRLVGQZXPPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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